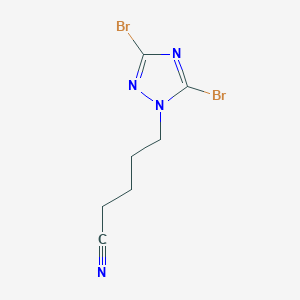
5-(Dibromo-1H-1,2,4-triazol-1-yl)pentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dibromo-1H-1,2,4-triazol-1-yl)pentanenitrile is a compound that contains a 1,2,4-triazole ring, which is a heterocyclic compound with three nitrogen atoms and two carbon atoms . Compounds containing a triazole ring are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole compounds has attracted much attention due to their importance in pharmaceutical chemistry . A review on the synthesis methods of 1,2,3-/1,2,4-triazoles summarizes the synthetic methods of triazole compounds from various nitrogen sources in the past 20 years . A simple method for the synthesis of 1,2,4-triazole from 2,2,2-trichloroethyl imidate in PEG and employing PTSA as the catalyst has been reported .Applications De Recherche Scientifique
Synthesis and Biological Activity
5-(Dibromo-1H-1,2,4-triazol-1-yl)pentanenitrile and its derivatives are utilized in the synthesis of various bioactive compounds. For instance, compounds like S-2-amino-5-azolylpentanoic acids, related to L-ornithine, have been synthesized using 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester and 1,2,4-triazoles. These compounds demonstrate potent inhibition of nitric oxide synthases (NOS) and have significant applications in medicinal chemistry (Ulhaq et al., 1998).
Antimicrobial Activities
The dibromo-1,2,4-triazoles are also important in synthesizing antimicrobial agents. Novel derivatives like 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile have been synthesized and evaluated as antimicrobial agents, showcasing their significance in developing new pharmaceuticals (Al‐Azmi & Mahmoud, 2020).
Applications in Materials Chemistry
Dibromo-1,2,4-triazoles and their amino derivatives are vital functional materials in materials chemistry. Their synthesis from 1H-1,2,4-triazole using various brominating agents and their reaction with hydroxylamine-O-sulphonic acid in alkaline aqueous solutions illustrate their versatility and applicability in creating novel materials (Yu et al., 2014).
Rheological and Antidepressant Properties
Synthesis of 3,5-dibromo-1,2,4-triazoles containing thietane or thietane-1,1-dioxide and their conversion into various acids and salts shows their application in studying rheological properties. Some synthesized compounds exhibited antiaggregant activity concerning erythrocytes, comparable to pentoxifylline. Additionally, certain derivatives displayed antidepressant properties in tail-suspension and forced-swim tests (Klen et al., 2008; Klen et al., 2017).
Crystal Structure Analysis
The study of the crystal structure of dibromo-triazoles and their amination is crucial for understanding their molecular configurations and potential applications in various scientific fields (Wang et al., 2020).
Mécanisme D'action
Target of Action
The primary targets of the compound “5-(3,5-dibromo-1H-1,2,4-triazol-1-yl)pentanenitrile” are currently unknown .
Mode of Action
Without specific knowledge of the compound’s primary targets, it is challenging to provide a detailed explanation of its mode of action .
Biochemical Pathways
It is necessary to conduct further studies to understand the downstream effects of this compound on various biochemical pathways .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
More research is needed to understand how factors such as temperature, pH, and presence of other molecules might affect the action of this compound .
Propriétés
IUPAC Name |
5-(3,5-dibromo-1,2,4-triazol-1-yl)pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2N4/c8-6-11-7(9)13(12-6)5-3-1-2-4-10/h1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJKJFZTBZUJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN1C(=NC(=N1)Br)Br)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride](/img/structure/B6362542.png)
![2-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6362557.png)
![3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6362560.png)
![4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole](/img/structure/B6362572.png)
![1-[(4-tert-Butylphenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6362592.png)
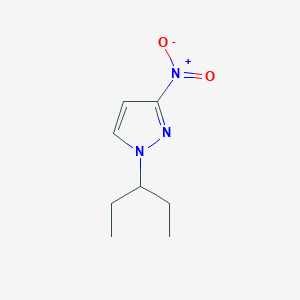
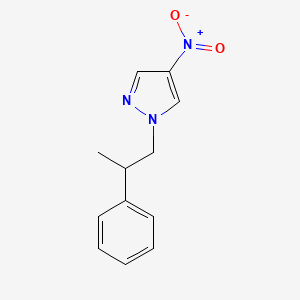

![2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B6362605.png)
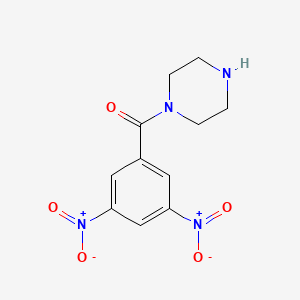

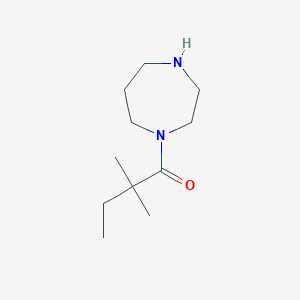

![(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6362637.png)